8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is a synthetic organic compound belonging to the benzoxazepine family, characterized by its unique bicyclic structure. This compound features a bromine atom at the 8-position and is notable for its potential biological activities, particularly in medicinal chemistry.
The compound can be derived from various synthetic routes involving the modification of benzoxazepine derivatives. Its synthesis often employs methods that utilize anthranilic acids or related precursors, which are common in the production of benzoxazepine derivatives.
8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is classified as an organic heterocyclic compound. It falls under the category of benzazepines, which are known for their diverse pharmacological properties, including antitumor and anti-inflammatory activities.
The synthesis of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one typically involves multi-step reactions that may include:
A notable method involves the use of chiral pool synthesis, where chiral substrates are coupled with achiral compounds to yield optically active products. The efficiency and yield of these reactions depend on factors such as temperature, solvent choice, and reaction time.
The molecular structure of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one consists of a benzene ring fused to a seven-membered azepine ring containing an oxygen atom. The presence of the bromine atom significantly influences its chemical behavior and reactivity.
Key structural data includes:
8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm product structures.
The mechanism of action for 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one involves interactions at the molecular level that can lead to biological effects such as inhibition of specific enzymes or receptors.
Research indicates that derivatives of benzoxazepines may exhibit activity against certain cancer cell lines by modulating signaling pathways associated with cell proliferation and apoptosis.
The compound is stable under normal conditions but may decompose upon exposure to strong acids or bases. Its reactivity is largely influenced by the presence of the bromine substituent and the carbonyl group.
Thermal stability studies indicate that 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one remains stable up to temperatures exceeding 200 °C before significant decomposition occurs.
8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one has potential applications in medicinal chemistry due to its biological activity. It has been studied for:
This compound exemplifies how modifications in chemical structure can lead to significant changes in biological activity, making it a valuable subject for further research in drug discovery and development.
The chiral pool methodology leverages enantiomerically pure natural products as starting materials for asymmetric synthesis, providing high stereoselectivity without requiring external chiral auxiliaries or catalysts. For benzoxazepine systems, naturally occurring amino acids serve as ideal chiral precursors due to their defined stereocenters and commercial availability. In the synthesis of (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones, (S)-amino acids undergo diazotization to generate α-haloacids (α-chloro or α-bromo) with retained configuration and high enantiomeric excess (95–98%). Subsequent coupling with substituted anthranilic acids proceeds through a critical intermediate, N-acylanthranilic acid, which undergoes intramolecular cyclization. The bromine atom in α-bromoacids acts as a superior leaving group compared to chlorine, facilitating direct cyclization to form the seven-membered benzoxazepine ring under specific conditions. Notably, when 3-bromocatechol derivatives are employed, this strategy can be adapted to introduce the bromine substituent at the C8 position of the benzoxazepine scaffold. The stereochemical outcome is rigorously controlled by the original chirality of the amino acid, achieving up to 100% diastereoselectivity in ring closure [1].
Table 1: Chiral Pool Synthesis of 3-Substituted Benzoxazepines Using α-Haloacids
Amino Acid Precursor | α-Haloacid Generated | Anthranilic Acid Coupling Partner | Product Configuration | Yield (%) | Stereoselectivity (ee %) |
---|---|---|---|---|---|
(S)-Alanine | (S)-2-Bromopropanoic acid | 5-Bromoanthranilic acid | (3R)-8-Bromo-3-methyl | 66 | 98 |
(S)-Phenylglycine | (S)-2-Bromo-2-phenylacetic acid | 5-Nitroanthranilic acid | (3R)-8-Nitro-3-phenyl | 57 | 95 |
(S)-Valine | (S)-2-Bromo-3-methylbutanoic acid | Unsubstituted anthranilic acid | (3R)-3-isopropyl | 71 | 97 |
Transhalogenation represents a significant side-reaction during these syntheses. When α-bromoacids are treated with thionyl chloride (SOCl₂) for acid chloride formation, bromide can be displaced by chloride ions present in the reaction mixture. This is evidenced in mass spectrometry by molecular ion clusters (e.g., [M]⁺ at m/z 261, 263, 265 in a 9:6:1 ratio for Cl/Br isotopes), confirming the presence of both halogenated species. Careful control of SOCl₂ stoichiometry (≤1.1 equiv) minimizes this competing pathway, ensuring regioselective bromination at the C8 position [1].
Microwave irradiation dramatically accelerates the formation of the benzoxazepine core by enhancing reaction kinetics and reducing side-product formation through uniform thermal activation. Key cyclization strategies relevant to 8-bromo derivatives include 7-exo-dig hydroamination and intramolecular nucleophilic substitution. In the 7-exo-dig approach, O-propargylated precursors bearing terminal alkynes undergo base-mediated cyclization. For example, substrates like 2-((2-(2-aminophenyl)oxy)methyl)-5-bromophenyl propiolate, when treated with sodium hydride (NaH) in N,N-dimethylformamide under microwave irradiation (90–110 °C, 10–30 min), yield 8-bromo-1,5-dihydro-4,1-benzoxazepin-2-one via regioselective exo-cyclization. The reaction proceeds through allene intermediates generated by base-mediated isomerization of the terminal alkyne, followed by oxygen nucleophile attack [2].
Table 2: Microwave-Optimized Cyclization to Benzoxazepinones
Precursor Structure | Base | Microwave Temp (°C) | Time (min) | Product | Yield (%) |
---|---|---|---|---|---|
2-(Prop-2-yn-1-yloxy)-5-bromobenzamide | NaH | 110 | 15 | 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one | 78 |
Methyl 2-(prop-2-yn-1-yloxy)-5-bromobenzoate | K₂CO₃ | 160 | 10 | Methyl 8-bromo-2-oxo-2,3-dihydro-1,5-benzoxazepine-4-carboxylate | 65 |
5-Bromo-2-((3-arylprop-2-yn-1-yl)oxy)benzaldehyde | Cs₂CO₃ | 120 | 20 | 3-Aryl-8-bromo-1,5-dihydro-4,1-benzoxazepin-2-one | 82 |
Critical parameters include:
Notably, microwave conditions suppress propargyl transfer side reactions—a common issue in thermal cyclizations—by achieving rapid, directed heating. This is particularly advantageous for brominated substrates, where conventional heating might promote debromination or dihaloelimination [2].
Introducing bromine at the C8 position of the benzoxazepinone scaffold employs three principal strategies: electrophilic aromatic substitution (SEAr), ipso-substitution, and direct cyclization with brominated precursors.
SEAr Bromination: Preformed benzoxazepinones undergo electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents (dichloromethane, chloroform). The C8 position is intrinsically activated toward SEAr due to electron donation from the dioxane oxygen, directing ortho-attack. Regioselectivity is confirmed through HMBC NMR correlations: In methyl 8-bromo-1,4-benzodioxane-2-carboxylate (a model compound), the methylene protons (δ 4.43, 4.66 ppm) show strong ³J coupling to C10 (δ 144 ppm), while the aromatic proton (H7, triplet) correlates with C9 (δ 140 ppm). This pattern distinguishes C8 bromination from C5 isomers, where H8 appears downfield (δ 7.25 ppm) due to deshielding by the adjacent carbonyl [8].
Ipso-Substitution: Bromine can replace other halogens (iodine > bromine > chlorine) under aqueous chlorination conditions. This transhalogenation occurs when pre-brominated benzoxazepines are exposed to hypochlorous acid (HOCl) or chloramine-T, proceeding through a halonium ion intermediate. Kinetic studies reveal that activating groups (e.g., amino, hydroxy) adjacent to the halogen significantly accelerate substitution. For example, 8-iodo-1,5-dihydro-4,1-benzoxazepin-2-one undergoes quantitative conversion to the 8-bromo analogue upon treatment with NaOBr at pH 7 within 1 hour [3] [6].
Brominated Precursor Approach: The most efficient route involves cyclizing brominated anthranilic acids or catechols. 3-Bromocatechol reacts with methyl 2,3-dibromopropionate under basic conditions (K₂CO₃, acetone, reflux) to afford methyl 8-bromo-1,4-benzodioxane-2-carboxylate (25% yield) alongside the 5-bromo isomer (40% yield). Chromatographic separation, guided by HMBC NMR as above, isolates the C8-bromo derivative. Alternatively, 5-bromoanthranilic acid couples with α-bromoacids to furnish N-acylanthranilic acids that spontaneously cyclize to the target 8-bromobenzoxazepinone under microwave assistance, avoiding isomer separation [1] [8].
Table 3: Halogenation Methods for 8-Bromo Substitution
Method | Reagents/Conditions | Key Intermediate/Precursor | Regioselectivity (C8:C5) | Yield (%) |
---|---|---|---|---|
SEAr Bromination | Br₂, CHCl₃, 25°C, 12 h | 1,5-Dihydro-4,1-benzoxazepin-2-one | 85:15 | 70 |
Ipso-Substitution | NaOBr, phosphate buffer pH 7, 1 h | 8-Iodo-1,5-dihydro-4,1-benzoxazepin-2-one | >99:1 | 92 |
Cyclization of Precursors | 3-Bromocatechol + methyl 2,3-dibromopropionate, K₂CO₃, acetone, reflux | Methyl glycidate | 38:62* | 25 (isolated) |
*Note: 5-bromo isomer is major; C8 isomer isolated chromatographically [1] [3] [8].
Bromine incorporation enhances the electrophilicity of the benzoxazepinone core, enabling downstream functionalization via cross-coupling (e.g., Suzuki, Sonogashira) or nucleophilic aromatic substitution. The choice of halogenation protocol thus depends on the stage of synthesis: Early introduction via brominated precursors ensures regiocontrol, while late-stage SEAr offers flexibility for divergent analogue synthesis [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1